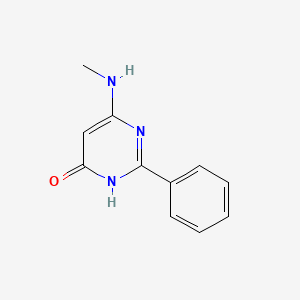![molecular formula C12H8ClF3N2 B13883267 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine typically involves the reaction of 4-chloroaniline with trifluoromethyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of continuous flow reactors and automated synthesis platforms can also enhance the production efficiency and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, N-oxides, and biaryl derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical agents with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its enhanced chemical stability and biological activity.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, for electronic applications.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- 4-(trifluoromethyl)benzylamine
- 2-chloro-4-(trifluoromethyl)pyridine
Comparison: 4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher chemical stability and enhanced biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C12H8ClF3N2 |
|---|---|
Molecular Weight |
272.65 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-17-10(6-11(13)18-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3 |
InChI Key |
QQIOZMFUCASZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)



![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)




![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)

![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
